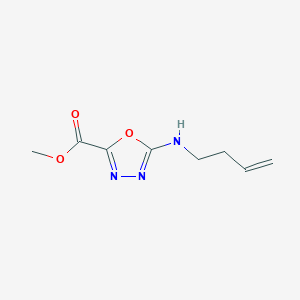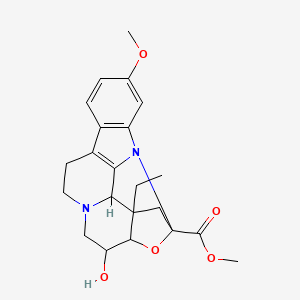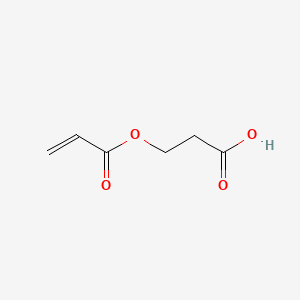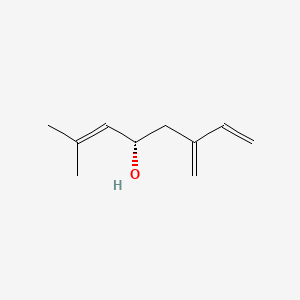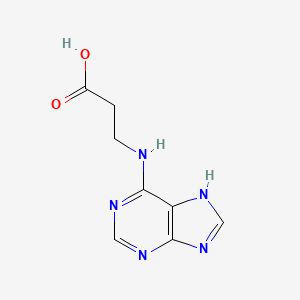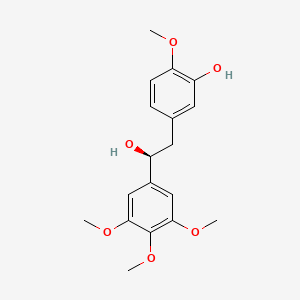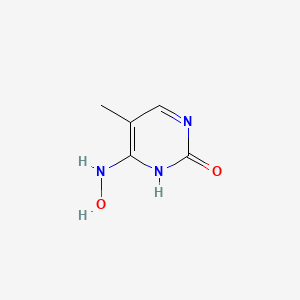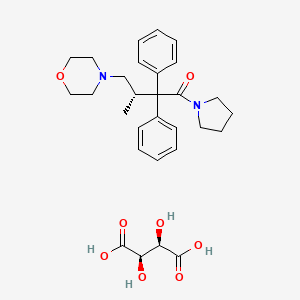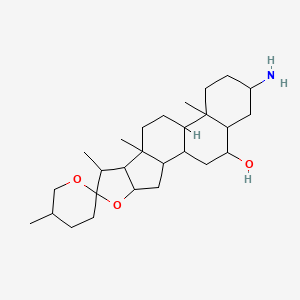
Isojuripidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isojuripidine is a natural product found in Solanum asperolanatum and Solanum hispidum with data available.
Scientific Research Applications
Metabolic Studies
Isojuripidine, a synthetic alkaloid derived from “Solanum Paniculatum,” has been the subject of metabolic studies in animals. In dogs and rats, isojuripidine demonstrated varying metabolic patterns. Notably, it was observed to be excreted slowly in dogs, with plasma levels proportional to the administered dose. In rats, it was retained by various tissues for extended periods, with less than 1% eliminated via urine over 32 hours. The major metabolite identified in both species was the N-acetyl-derivative. These findings suggest that isojuripidine and its metabolites may have distinct pharmacokinetic properties due to their less polar nature compared to the original drug (Valzelli & Goldaniga, 1973).
Spasmolytic Action
Isojuripidine has demonstrated spasmolytic effects, particularly in studies involving guinea-pig ileum. Extracts from Solanum asterophorum Mart. leaves, containing isojuripidine, were shown to inhibit phasic contractions induced by histamine or acetylcholine. This effect was attributed to the inhibition of calcium influx through voltage-operated calcium channels, suggesting potential applications in managing spasmodic conditions (Oliveira et al., 2006).
Cardiovascular Research
While not directly related to isojuripidine, studies on related compounds and methodologies provide insights into potential cardiovascular applications. Research involving Melicoccus bijugatus extract indicated cardio-protective effects against myocardial injury in rats, suggesting a potential area for further exploration with isojuripidine and similar compounds (Nwokocha et al., 2019).
properties
Product Name |
Isojuripidine |
|---|---|
Molecular Formula |
C27H45NO3 |
Molecular Weight |
431.7 g/mol |
IUPAC Name |
16-amino-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-ol |
InChI |
InChI=1S/C27H45NO3/c1-15-5-10-27(30-14-15)16(2)24-23(31-27)13-20-18-12-22(29)21-11-17(28)6-8-25(21,3)19(18)7-9-26(20,24)4/h15-24,29H,5-14,28H2,1-4H3 |
InChI Key |
YQYXKZJKLISVTR-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)N)C)O)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)N)C)O)C)C)OC1 |
synonyms |
20beta-H, 22alpha-O,25R-5alpha-spirostan-3beta-amino-6alpha-ol isojuripidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-(1-naphthalenylmethyl)-4-oxazolecarbonitrile](/img/structure/B1210486.png)
![1-(3,4-Dihydroxyphenyl)-2-[[5-(2-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1210487.png)
